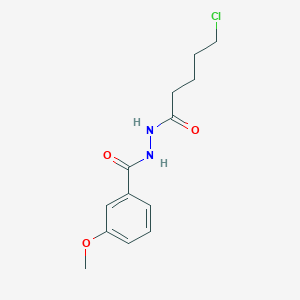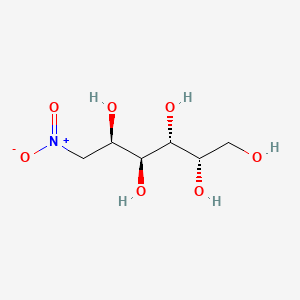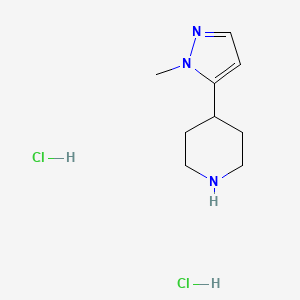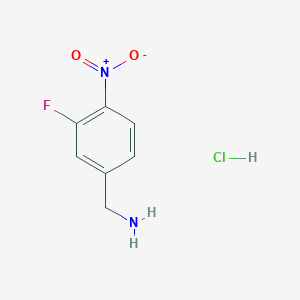
Cellotetraosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cellotetraosan, also known as 1,6-Anhydro-β-D-cellotetraose, is a water-soluble oligosaccharide. It has a molecular formula of C24H40O20 and a molecular weight of 648.6 g/mol. It is used for laboratory research and development .
Synthesis Analysis
The synthesis of Cellotetraosan involves the depolymerization of the cellulose chain during a random cleavage process . The genome of Komagataeibacter hansenii ATCC 53,582, a high-yield producer of BC used in the industry, encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . These, along with genes for accessory proteins, are organized in operons of different complexity .Molecular Structure Analysis
The molecular structure of Cellotetraosan can be analyzed using various techniques such as molecular dynamics simulations and structural analysis . These techniques can provide insights into the conformational changes and interaction networks within the molecule.Chemical Reactions Analysis
The main chemical reaction involving Cellotetraosan is its formation during the fast pyrolysis of cellulose . The yields of cellotriosan and cellotetraosan in the intermediates are much higher than those of levoglucosan and cellobiosan in the early pyrolysis stage .Physical And Chemical Properties Analysis
The physical and chemical properties of Cellotetraosan can be analyzed using various methods . These properties, such as hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .Scientific Research Applications
Biomass Conversion and Biofuel Production
Cellotetraosan: , as an anhydro-oligosaccharide, plays a significant role in the fast pyrolysis of cellulose . During this process, it is produced in higher yields than other compounds like levoglucosan and cellobiosan in the early stages of pyrolysis . This indicates that Cellotetraosan could be a key intermediate in the production of bio-oil, which is a renewable energy source. Understanding its formation and role could lead to more efficient biomass conversion technologies and contribute to the development of sustainable biofuels.
Advanced Material Synthesis
The presence of Cellotetraosan in the intermediates of cellulose pyrolysis suggests its potential in the synthesis of advanced materials. The intramolecular dehydration reactions that occur during pyrolysis could be harnessed to create new polymeric materials with unique properties for industrial applications .
Soil Amendment
The solid char produced alongside Cellotetraosan during the fast pyrolysis of cellulose can be used as a soil amendment . This application is particularly relevant in agriculture, where the char can improve soil quality and fertility, contributing to better crop yields .
Metallurgical Applications
Cellotetraosan-containing residues from cellulose pyrolysis can be utilized as a CO2 neutral reductant in metallurgical processes. This application is crucial for reducing the carbon footprint of metal production and promoting environmentally friendly practices in the industry .
Analytical Chemistry
Due to its specific formation during cellulose pyrolysis, Cellotetraosan can serve as an analytical marker. It can help in understanding the mechanism of cellulose degradation and the formation of bio-oil, which is essential for improving the quality of bio-oil and making the pyrolysis process more economically feasible .
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVJHXNALKJOL-HGDSAIHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary mechanisms of cellotetraosan formation during cellulose fast pyrolysis?
A1: Cellotetraosan, an anhydro-oligosaccharide, is formed as a primary intermediate during the fast pyrolysis of cellulose [, ]. Research suggests that its formation is primarily driven by the random cleavage of the cellulose chain rather than a sequential process []. This contradicts the previously assumed dominance of the reducing-end unraveling mechanism, which favors the formation of smaller oligosaccharides like levoglucosan and cellobiosan [, ]. Instead, the higher yields of cellotetraosan and cellotriosan in the early pyrolysis stage indicate a more random depolymerization process [].
Q2: How does the understanding of cellotetraosan formation impact our knowledge of cellulose pyrolysis?
A2: Identifying cellotetraosan as a major intermediate in the early stages of cellulose fast pyrolysis challenges previous assumptions about the dominance of the reducing-end unraveling mechanism []. This finding highlights the importance of random chain cleavage in the depolymerization process and provides valuable insights for optimizing biofuel production from cellulose. Further research into the specific conditions favoring cellotetraosan formation could lead to more efficient and controlled pyrolysis processes for biofuel applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)











